4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide typically involves the following steps:
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Formation of the Indazole Core: : The indazole core can be synthesized through various methods, including the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method involves the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring .
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Introduction of the Fluorine Atom: : The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
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Attachment of the Benzenesulfonamide Group: : The benzenesulfonamide group can be attached to the indazole core through sulfonation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the sulfonamide group to an amine .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Diethylaminosulfur trifluoride, Selectfluor
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
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Biology: : It has shown potential as an inhibitor of specific enzymes and proteins, making it useful in studying biological pathways and mechanisms .
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Medicine: : The compound has demonstrated anticancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development .
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Industry: : It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as CHK1 and CHK2, which play a role in cell cycle regulation and DNA repair . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(7-indazolyl)benzenesulfonamide: Similar structure but lacks the fluorine atom.
3-chloro-1H-indazol-7-yl)-4-methoxybenzenesulfonamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide enhances its chemical stability and biological activity compared to similar compounds. Fluorine atoms can increase the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Properties
Molecular Formula |
C13H10FN3O2S |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H10FN3O2S/c14-10-4-6-11(7-5-10)20(18,19)17-12-3-1-2-9-8-15-16-13(9)12/h1-8,17H,(H,15,16) |
InChI Key |
QONSZAVMZQCEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)F)NN=C2 |
Origin of Product |
United States |
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